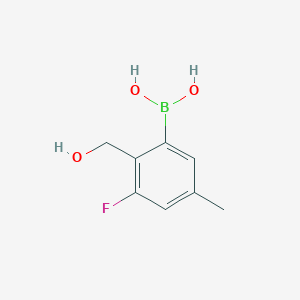

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

Beschreibung

BenchChem offers high-quality 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)-5-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-3,11-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVZIRUNEDGWJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1CO)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This document provides an in-depth technical overview of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, a specialized arylboronic acid with significant potential in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, present a detailed, validated protocol for its synthesis, and discuss the rationale behind its molecular design in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of fluorinated organoboron compounds.

Introduction and Strategic Importance

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of fluorine atoms and other functional groups onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties. This strategic functionalization is a key tactic in drug discovery for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3]

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a prime example of such a rationally designed building block. Its structure incorporates three key features:

-

A Boronic Acid Moiety: Enables versatile cross-coupling reactions and can act as a reversible covalent inhibitor of serine proteases.[4][5]

-

A Fluorine Atom: The high electronegativity of fluorine can modulate the acidity of the boronic acid, influence intermolecular interactions, and block sites of metabolic degradation.[3][6]

-

A Hydroxymethyl Group: Provides a site for hydrogen bonding, improving solubility and offering a handle for further derivatization.

This combination makes the title compound a valuable intermediate for synthesizing complex, biologically active molecules.

Physicochemical and Registry Details

A critical first step in working with any chemical is to confirm its identity and properties. As of the latest review, a specific CAS Registry Number has not been assigned to this compound, which often indicates a novel or specialized reagent. Researchers should rely on other identifiers for procurement and documentation.

| Property | Value | Source |

| IUPAC Name | (3-Fluoro-2-(hydroxymethyl)-5-methylphenyl)boronic acid | Internal |

| Molecular Formula | C₈H₁₀BFO₃ | [7] |

| Molecular Weight | 183.97 g/mol | [7] |

| MDL Number | MFCD31805756 | [7] |

| Physical Form | Solid (predicted) | [8] |

| Storage | Inert atmosphere, 2-8°C |

Chemical Structure

Caption: Synthetic workflow for the target compound.

Step-by-Step Methodology

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Initial Solution: Dissolve 1.0 equivalent of 1-bromo-5-fluoro-2-(hydroxymethyl)-3-methylbenzene in anhydrous tetrahydrofuran (THF).

-

Expertise Note: THF must be rigorously dried. Water will quench the organolithium intermediate, drastically reducing the yield.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of n-butyllithium (typically 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Causality: This is a lithium-halogen exchange reaction. The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium species.

-

-

Borylation: After stirring at -78 °C for 1 hour, add 1.2 equivalents of trimethyl borate dropwise, again maintaining the low temperature.

-

Causality: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester, forming a boronate complex.

-

-

Quench and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by adding 1M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2).

-

Trustworthiness: The acidic workup is a self-validating step. It hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining organolithium. Successful hydrolysis is confirmed by the subsequent successful extraction of the product into the organic phase.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Applications in Drug Discovery

The true value of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid lies in its potential as a building block for novel therapeutics.

-

Enzyme Inhibition: Boronic acids are well-known for their ability to form reversible covalent bonds with the active site serine residues of enzymes, making them potent inhibitors. The FDA-approved drug Velcade® (bortezomib), a proteasome inhibitor for treating multiple myeloma, is a testament to this strategy. [5]* Enhanced Potency and Pharmacokinetics: The fluorine substituent is not merely a passive group. Its electron-withdrawing nature increases the Lewis acidity of the boron atom, which can enhance binding to biological targets. [1]Furthermore, replacing a hydrogen atom with fluorine can block metabolic oxidation, thereby increasing the drug's half-life. [3]* Scaffold for Combinatorial Chemistry: As a trifunctional molecule (boronic acid, aryl halide precursor, hydroxymethyl group), this compound is an ideal starting point for creating libraries of complex molecules for high-throughput screening. The boronic acid can be used in Suzuki couplings, while the hydroxymethyl group can be functionalized to explore structure-activity relationships.

Safety and Handling

While no specific safety data sheet (SDS) exists for the title compound, data from structurally similar fluorinated and hydroxymethyl-substituted phenylboronic acids can provide a reliable guide for safe handling. [9][10]

| Hazard Category | Description & Precautionary Statements | Source (Analogous Compounds) |

|---|---|---|

| Acute Toxicity | May be harmful if swallowed or inhaled. (H302, H332) | [11] |

| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves and clothing. Wash skin thoroughly after handling. (P264, P280, P302+P352) | [10][12] |

| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection. If in eyes, rinse cautiously with water for several minutes. (P280, P305+P351+P338) | [10][12] |

| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust. Use only in a well-ventilated area. (P261, P271) | [13] |

| Engineering Controls | Handle in a chemical fume hood. Ensure eyewash stations and safety showers are readily available. | [9] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. | [14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere. | |

Conclusion

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid represents a sophisticated and highly versatile building block for chemical synthesis and drug discovery. Its carefully chosen functional groups offer a powerful combination of reactivity, metabolic stability, and potential for strong, specific interactions with biological targets. While its status as a specialized reagent means researchers must rely on robust identification and handling protocols based on analogous compounds, its potential for accelerating the development of novel therapeutics is clear and compelling.

References

- 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid. Sigma-Aldrich.

- 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5. Sigma-Aldrich.

- SAFETY DATA SHEET - 4-Fluoro-2-methylphenylboronic acid. Fisher Scientific.

- 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5. TCI AMERICA.

- 3-Fluoro-2-hydroxybenzeneboronic acid | C6H6BFO3 | CID 18617052. PubChem.

- Safety d

- SAFETY DATA SHEET - 3-Fluoro-2-methylphenylboronic Acid. Tokyo Chemical Industry.

- SAFETY D

- Safety D

- (5-FLUORO-2-HYDROXYPHENYL)BORONIC ACID | CAS 259209-20-6. Molbase.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.Molecules.

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure.

- 3-Fluoro-5-methoxyphenylboronic acid | 609807-25-2. BLD Pharm.

- 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid | 1146614-40-5. BLD Pharm.

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone.Bioorganic & Medicinal Chemistry Letters.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid. ChemicalBook.

- 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5. TCI EUROPE N.V.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.Molecules.

- Design and discovery of boronic acid drugs.European Journal of Medicinal Chemistry.

- Biomedical applic

- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.Journal of Chemical Research.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.RSC Advances.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid [sigmaaldrich.cn]

- 8. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | TCI AMERICA [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3-Fluoro-2-hydroxybenzeneboronic acid | C6H6BFO3 | CID 18617052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | TCI EUROPE N.V. [tcichemicals.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. merckmillipore.com [merckmillipore.com]

Physical and chemical properties of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

An In-Depth Technical Guide to 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols

Executive Summary

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a specialized, trifunctional aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, a hydroxymethyl group for further functionalization, and a methyl group—positions it as a highly versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and core applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed protocols for analytical characterization and synthetic application are provided to equip researchers and drug development professionals with the practical knowledge required for its effective use.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are foundational pillars of modern synthetic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds.[1] Among this class of reagents, those incorporating fluorine atoms have gained exceptional traction in drug discovery.[2] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a strategic element in the design of novel therapeutics.[3][4]

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid emerges as a particularly valuable synthon. Its structure offers a convergence of functionalities:

-

Boronic Acid: The primary reactive handle for Suzuki-Miyaura coupling.

-

Ortho-Hydroxymethyl Group: Provides a site for secondary modification or can engage in intramolecular interactions that influence reactivity.

-

Meta-Fluoro Group: Acts as a powerful electron-withdrawing group, modulating the reactivity of the aromatic ring and the acidity of the boronic acid.[5]

-

Para-Methyl Group: A simple substituent that can influence solubility and steric interactions.

This guide delves into the technical specifics of this compound, providing a framework for its application in advanced research and development.

Physicochemical Properties

The physical characteristics of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid are critical for its proper handling, storage, and use in reactions.

| Property | Value | Source |

| Chemical Name | 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid | [6] |

| Synonym(s) | (3-fluoro-2-(hydroxymethyl)-5-methylphenyl)boronic acid | [6] |

| Molecular Formula | C₈H₁₀BFO₃ | [6] |

| Molecular Weight | 183.97 g/mol | [6] |

| Appearance | White to off-white solid/powder (inferred from similar compounds) | [7][8] |

| Purity | Typically ≥97% | [9] |

| Storage Conditions | Store under inert atmosphere at 2-8°C to prevent degradation. | [9] |

Solubility and Stability: This compound is generally soluble in polar organic solvents such as methanol and DMSO.[7] Like many boronic acids, it is susceptible to dehydration under ambient conditions to form a cyclic anhydride known as a boroxine. This process is a reversible equilibrium, and product descriptions often note that the material "contains varying amounts of Anhydride".[7] To ensure reproducibility in experiments, it is imperative to store the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.[9]

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the starting material. Below are the expected spectral features and a general protocol for analysis.

Predicted Spectral Data

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two signals in the aromatic region (~7.0-7.5 ppm), exhibiting splitting due to H-H and H-F coupling.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ group (~8.0 ppm), which may exchange with residual water in the solvent.

-

Hydroxymethyl Protons: A triplet for the OH (~5.0-5.5 ppm) and a doublet for the CH₂ (~4.5 ppm), coupled to each other.

-

Methyl Protons: A singlet for the CH₃ group (~2.3 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

Signals for six distinct aromatic carbons, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller couplings.

-

A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

-

A signal for the methyl carbon (-CH₃) around 20-22 ppm.

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single resonance for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring aromatic protons.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from ~3200-3500 cm⁻¹ (from both alcohol and boronic acid).[10]

-

Aromatic and aliphatic C-H stretching from ~2850-3100 cm⁻¹.[10]

-

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[10]

-

Strong C-O stretching from the alcohol around 1000-1300 cm⁻¹.[10]

-

Characteristic B-O stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) is a suitable method.

-

Expected M/Z: The exact mass for C₈H₁₀BFO₃ is 184.0707. In positive ion mode, [M+H]⁺ or [M+Na]⁺ may be observed. In negative ion mode, [M-H]⁻ would be expected. Fragmentation may involve the loss of water (H₂O) or the hydroxymethyl group (CH₂OH).

-

Workflow for Analytical Characterization

Caption: Workflow for the comprehensive analytical characterization of the title compound.

Experimental Protocol: Characterization

-

Sample Preparation for NMR: In a glovebox or under a stream of argon, accurately weigh ~10-15 mg of the boronic acid into a clean, dry NMR tube. Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and cap the tube. Gently agitate to dissolve.

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. The use of DMSO-d₆ helps to resolve the exchangeable OH protons.

-

Sample Preparation for IR: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

IR Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

LC-MS Analysis: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol. Inject into an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.[11]

Chemical Reactivity and Synthetic Applications

The primary utility of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, typically between an organoboron species and an organic halide or triflate.[12] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title boronic acid with an aryl bromide. Optimization may be required for specific substrates.[12]

-

Reaction Setup (Justification): To a dry Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv). The excess boronic acid ensures complete consumption of the limiting halide, and the base is essential for activating the boronic acid.[12]

-

Catalyst Addition (Justification): Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation.

-

Inert Atmosphere (Justification): Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical because the Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst.

-

Solvent Addition (Justification): Add anhydrous solvent (e.g., a 4:1 mixture of Toluene/H₂O, 10 mL) via syringe. The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

-

Reaction (Justification): Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The strategic placement of functional groups makes this compound a high-value intermediate.

-

Pharmaceutical Development: As a building block, it allows for the introduction of a fluorinated, functionalized phenyl ring into a larger molecular scaffold. This is a common strategy for creating libraries of compounds for screening against biological targets. The fluorine atom can enhance binding to target proteins and improve metabolic stability, while the hydroxymethyl group can be used for further derivatization to modulate solubility or create additional binding interactions.[13]

-

Organic Synthesis: Beyond its use in creating biaryl structures, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, opening up a wide array of subsequent chemical transformations.

-

Materials Science: Arylboronic acids are used in the development of sensors and new materials. The ability of the boronic acid moiety to reversibly bind with diols makes it a candidate for glucose sensors, and the fluorinated aromatic core can be incorporated into polymers or organic electronic materials.

Handling, Storage, and Safety

Proper handling is crucial for both user safety and maintaining the integrity of the compound. Based on data for structurally similar chemicals, the following safety precautions should be observed.[9][14]

| Hazard Category | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere (e.g., in a desiccator backfilled with argon).

Conclusion

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a sophisticated and versatile chemical building block with significant potential in research and development. Its combination of a reactive boronic acid, a modulating fluorine atom, and a functionalizable hydroxymethyl group makes it an asset for the synthesis of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for its successful and safe application.

References

Click to expand

-

Sigma-Aldrich. 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid. [Link]

-

PubChem. 3-Fluoro-2-hydroxybenzeneboronic acid | C6H6BFO3 | CID 18617052. [Link]

-

Okayama University. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

Kyoto University. 5-Fluoro-2-hydroxyphenylboronic acid. [Link]

-

PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

-

PMC. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PMC. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

-

PubMed. Design and discovery of boronic acid drugs. [Link]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

PMC. UHPLC-MS/MS-based untargeted metabolite profiling of Lyme neuroborreliosis. [Link]

-

MassBank.jp. MassBank Record: Fluprostenol methyl ester. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: IR Chart. [Link]

-

Chem-Space. 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid | 1146614-40-5. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid [sigmaaldrich.cn]

- 7. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | TCI AMERICA [tcichemicals.com]

- 8. 3-フルオロ-5-メチルフェニルボロン酸 | 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | 東京化成工業株式会社 [tcichemicals.com]

- 9. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 1146614-40-5 | 3-Fluoro-5-(hydroxymethyl)phenylboronic Acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Technical Guide: Elucidating the Structure of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid through ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research and pharmaceutical development. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms is unparalleled. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, a polysubstituted arylboronic acid of interest in synthetic and medicinal chemistry. We will explore not only the spectral data itself but also the critical experimental considerations necessary for acquiring high-quality, interpretable spectra for this class of compounds, grounding our analysis in the fundamental principles that govern nuclear magnetic resonance.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the following standardized numbering scheme for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid will be used throughout this guide.

Figure 1: Structure and atom numbering scheme for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid.

Expertise & Experience: Causality Behind Experimental Choices

Acquiring high-quality NMR spectra of arylboronic acids requires specific considerations that are not always necessary for other classes of organic molecules. The choices made during sample preparation are critical and directly impact the spectral quality and, consequently, the reliability of the structural interpretation.

2.1. The Challenge of Boroxine Formation

Arylboronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is particularly favored in non-polar, aprotic solvents like chloroform (CDCl₃) and can lead to significant signal broadening or the appearance of multiple sets of signals in the NMR spectrum, complicating analysis.

2.2. Strategic Solvent Selection

To suppress boroxine formation and ensure the analysis of the monomeric boronic acid, the choice of a suitable deuterated solvent is paramount.

-

Protic Solvents: Solvents like methanol-d₄ (CD₃OD) or water (D₂O) are excellent choices. Their ability to form hydrogen bonds with the boronic acid moiety disrupts the intermolecular interactions required for trimerization, shifting the equilibrium in favor of the monomer. In CD₃OD, one may observe the exchange of the B(OH)₂ and CH₂OH protons with the solvent's deuterium, leading to their disappearance from the spectrum or the formation of B(OD)₂ and CH₂OD species.

-

Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) are also highly effective. DMSO-d₆ is a strong hydrogen bond acceptor, which solvates the B(OH)₂ group effectively, preventing self-association. It has the added benefit of typically not exchanging with the hydroxyl protons, allowing for their observation in the ¹H NMR spectrum.

For the data presented herein, DMSO-d₆ is the recommended solvent as it provides a comprehensive view of all protons in the molecule.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, recorded in DMSO-d₆. The interpretation is based on established substituent effects and coupling phenomena.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| B(OH)₂ | ~8.0 | Broad Singlet | - | 2H |

| H6 | ~7.4 | Doublet of Doublets (dd) | ⁴J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2 Hz | 1H |

| H4 | ~7.2 | Doublet of Doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2 Hz | 1H |

| CH₂OH (OH) | ~5.2 | Triplet | ³J(H-H) ≈ 5 Hz | 1H |

| CH₂OH (CH₂) | ~4.6 | Doublet | ³J(H-H) ≈ 5 Hz | 2H |

| CH₃ | ~2.3 | Singlet | - | 3H |

Interpretation of the ¹H NMR Spectrum:

-

B(OH)₂ (~8.0 ppm): The two hydroxyl protons on the boron atom are expected to appear as a broad singlet far downfield. Their chemical shift can be variable and is sensitive to concentration, temperature, and water content. In DMSO-d₆, these protons are typically observable.

-

Aromatic Protons (H6 at ~7.4 ppm, H4 at ~7.2 ppm): The two aromatic protons, H4 and H6, are in different chemical environments.

-

H6 is ortho to the boronic acid group and meta to the fluorine atom. The boronic acid group is electron-withdrawing, which deshields the ortho proton, shifting it downfield. It will appear as a doublet of doublets due to coupling with both the fluorine atom (a four-bond coupling, ⁴J(H-F)) and the other aromatic proton, H4 (a four-bond meta coupling, ⁴J(H-H)).[1]

-

H4 is ortho to the fluorine atom and meta to the boronic acid group. The strong electronegativity of fluorine deshields adjacent protons. It will also appear as a doublet of doublets due to a strong three-bond coupling to fluorine (³J(H-F)) and the meta coupling to H6.[1] The magnitude of ³J(H-F) is typically larger than ⁴J(H-F).

-

-

Hydroxymethyl Group (CH₂OH at ~4.6 ppm, OH at ~5.2 ppm):

-

The methylene protons (CH₂) are adjacent to the aromatic ring and an oxygen atom, placing their signal around 4.6 ppm. Due to coupling with the adjacent hydroxyl proton, this signal will appear as a doublet.

-

The hydroxyl proton (OH) will appear as a triplet due to coupling with the two adjacent methylene protons. The observation of this coupling is characteristic of spectra run in DMSO-d₆.

-

-

Methyl Group (CH₃ at ~2.3 ppm): The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet in the typical alkyl-aromatic region.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton and the electronic environment of each carbon atom. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for assignment.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C3 | ~160 | Doublet | ¹J(C-F) ≈ 240-250 Hz |

| C5 | ~139 | Doublet | ³J(C-F) ≈ 3-5 Hz |

| C1 | ~135 | Broad or unresolved | - |

| C6 | ~133 | Doublet | ³J(C-F) ≈ 5-7 Hz |

| C4 | ~120 | Doublet | ²J(C-F) ≈ 20-25 Hz |

| C2 | ~118 | Doublet | ²J(C-F) ≈ 20-25 Hz |

| CH₂OH | ~60 | Singlet | - |

| CH₃ | ~21 | Singlet | - |

Interpretation of the ¹³C NMR Spectrum:

-

Fluorine-Coupled Carbons: The most striking feature of the ¹³C NMR spectrum will be the large coupling constant between C3 and the directly attached fluorine atom (¹J(C-F)), resulting in a doublet with a splitting of ~240-250 Hz.[2] The carbons two bonds away (C2 and C4) will also show significant coupling (²J(C-F) ≈ 20-25 Hz), as will the carbons three bonds away (C5 and C6), although with smaller coupling constants.[2][3] This pattern is definitive for assigning the fluorinated aromatic ring.

-

C1 (ipso-Boron): The chemical shift of the carbon atom directly bonded to the boronic acid group (C1) is often difficult to predict precisely and the signal may be broadened due to the quadrupolar nature of the boron nucleus (¹¹B has a spin of 3/2).[4] Its chemical shift is influenced by the electron-withdrawing nature of the B(OH)₂ group.[5]

-

Substituted Aromatic Carbons (C2, C3, C5):

-

C3: Directly attached to fluorine, its signal is shifted significantly downfield and split into a large doublet.

-

C2: Attached to the hydroxymethyl group, its chemical shift is influenced by both the adjacent fluorine and the substituent. It will appear as a doublet due to C-F coupling.

-

C5: Attached to the methyl group, its signal will also be a doublet due to a smaller three-bond C-F coupling.

-

-

Unsubstituted Aromatic Carbons (C4, C6): These carbons will appear as doublets due to C-F coupling, with their chemical shifts influenced by the relative positions of the various substituents.

-

Aliphatic Carbons (CH₂OH and CH₃): The hydroxymethyl carbon (CH₂OH) is expected around 60 ppm due to the deshielding effect of the attached oxygen. The methyl carbon (CH₃) will appear upfield, around 21 ppm, typical for an aromatic methyl group.

Methodology: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh 5-10 mg of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Dissolution: Vortex the sample, and if necessary, gently sonicate for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulate matter.

-

Transfer: Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube. This filtering step removes any dust or insoluble impurities that could degrade spectral quality.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp lines and high resolution. The quality of the lock signal and the shape of the solvent peak are indicators of good shimming.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain adequate signal intensity.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra.

-

Referencing: Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ = 2.50 ppm for the ¹H spectrum and δ = 39.52 ppm for the ¹³C spectrum.[6]

-

Analysis: Integrate the signals in the ¹H spectrum and pick peaks in both spectra to determine their precise chemical shifts and coupling constants.

References

- Long-range couplings are often observed in aromatic (benzene) ring systems. (n.d.).

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry.

-

Lyu, B., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

- Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. (1971). Australian Journal of Chemistry, 24(9), 1829-1838.

- Boronic acid mono- and diesters of the aldopentoses. (2009).

-

Lyu, B., Hiraga, Y., Takagi, R., & Niwayama, S. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 30(3), 597. [Link]

-

Effect of boron groups on 13 C NMR chemical shift. (2014, February 5). Reddit. Retrieved from [Link]

-

Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. (n.d.). Modgraph. Retrieved from [Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). PMC. Retrieved from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. Retrieved from [Link]

-

Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate. Retrieved from [Link]

-

Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

A combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. (2019). Chemical Communications, 55(8), 1039-1042. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules, 29(19), 4611. [Link]

-

Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 90(1), 71-74. [Link]

- Wei, B.-Y., Cao, C.-Z., & Cao, C.-T. (n.d.). Influences of polarizability effect of alkyl group and homoring competition effect of substituents on... Magnetic Resonance in Chemistry.

-

[1H,13C] 2D NMR Spectrum (LMDB00144). (n.d.). Livestock Metabolome Database. Retrieved from [Link]

-

Substituent effects on 13C and 1H chemical shifts in 3‐benzylidene‐2,4‐pentanediones. (n.d.). OA Monitor Ireland. Retrieved from [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

Solubility Profile and Physicochemical Behavior of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid in Organic Solvents

Executive Summary

The compound 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a highly specialized building block utilized in advanced Suzuki-Miyaura cross-coupling, pharmaceutical synthesis, and sensor development. For researchers and drug development professionals, understanding its solubility in organic solvents is paramount. However, treating this compound as a standard arylboronic acid leads to critical experimental failures.

Due to its specific structural topology, this compound exists predominantly as a cyclic hemiboronic acid (a benzoxaborole) . This whitepaper details the structural causality behind its unique solubility profile, provides a predictive thermodynamic solubility matrix, and establishes a self-validating experimental protocol for precise quantification.

The Benzoxaborole Anomaly: Structural Dynamics

A common challenge in handling standard arylboronic acids is their propensity to undergo intermolecular dehydration, forming trimeric anhydrides known as boroxines[1][2]. This phase change drastically alters their solubility profile, often leading to erratic precipitation and unpredictable stoichiometry during formulation or synthesis[2].

However, the presence of the ortho-hydroxymethyl group in 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid fundamentally alters this trajectory. Rather than forming insoluble boroxines, the molecule undergoes rapid, spontaneous intramolecular condensation to form 4-fluoro-6-methyl-1-hydroxy-1,3-dihydro-2,1-benzoxaborole [3].

Benzoxaboroles exhibit physicochemical properties that are significantly distinct from their acyclic counterparts, notably demonstrating enhanced stability against protodeboronation, resistance to oligomerization, and superior solubility in polar environments[3][4].

Structural logic: Intramolecular cyclization prevents the formation of insoluble boroxines.

Solubility Profile in Organic Solvents

Because the compound stabilizes as a benzoxaborole, its solubility is governed by the ability of the solvent to interact with the vacant p-orbital of the boron atom (Lewis acidity) and the hydrogen-bonding capacity of the cyclic hydroxyl group. In some complex synthetic environments, the solubility of highly substituted benzoxaboroles can be further modulated via the introduction of transient protecting groups[5].

Below is the predictive solubility matrix for the compound at 25.0 °C, extrapolated from validated benzoxaborole chemotype behaviors[3][4]:

| Solvent Category | Specific Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism & Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150 | Strong Lewis acid-base adduct formation. The oxygen of DMSO coordinates directly with the vacant boron p-orbital. |

| Polar Aprotic | Tetrahydrofuran (THF) | 50 - 100 | Moderate coordination; ideal for Suzuki-Miyaura cross-coupling as it maintains the compound in a reactive state. |

| Polar Protic | Methanol (MeOH) | > 100 | Strong hydrogen bonding. Note: Alcohols can undergo reversible solvent-exchange at the boron center. |

| Halogenated | Dichloromethane (DCM) | 10 - 30 | Relies on dipole-dipole interactions; solubility is limited by the lack of strong hydrogen bond acceptors. |

| Non-Polar Aromatic | Toluene | 5 - 15 | π−π stacking with the fluorinated aromatic ring provides minimal solvation for the polar hemiboronate core. |

| Non-Polar Aliphatic | Hexane / Heptane | < 1 | Highly unfavorable thermodynamics due to the polar -OH and -F groups. Used primarily as an anti-solvent for crystallization. |

Self-Validating Experimental Protocol for Solubility Determination

To generate precise, empirical solubility data for this specific derivative in your laboratory, you must employ a methodology that prevents thermal degradation and verifies its own thermodynamic equilibrium.

Step-by-Step Methodology

-

Isothermal Saturation: Add an excess of the solid compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Place the vial in a thermostatic shaker bath set strictly to 25.0 °C ± 0.1 °C at 300 RPM.

-

Equilibrium Verification (Self-Validation Checkpoint): Extract a 50 µL aliquot at t=24 hours and a second aliquot at t=48 hours. Causality: A system is only self-validating if it proves it has reached a steady state. If the concentration difference between the 24h and 48h samples is < 2%, thermodynamic equilibrium is confirmed.

-

Phase Separation: Filter the aliquots through a 0.22 µm PTFE syringe filter. Causality: Boronic acids and benzoxaboroles can form covalent complexes with the diol groups present in cellulose-based filters, artificially lowering the measured concentration. PTFE is chemically inert. Discard the first 10 µL of filtrate to saturate any non-specific binding sites on the membrane.

-

Immediate Dilution: Immediately dilute the filtered aliquot by a factor of 100 in the HPLC mobile phase. Causality: This prevents the compound from precipitating out of solution upon minor temperature fluctuations during transfer to the autosampler.

-

HPLC-UV Quantification: Analyze the diluted samples using an isocratic elution on a C18 column. Causality: High-Performance Liquid Chromatography (HPLC) must be used instead of Gas Chromatography (GC). The high injector temperatures (>200 °C) required for GC would force the thermal dehydration of the sample, destroying the structural integrity of the benzoxaborole[2].

Workflow for self-validating isothermal shake-flask solubility determination.

References

-

[1] Phenylboronic acid - Wikipedia. Wikipedia. Available at:

-

[2] Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:

-

[4] Benzoxaboroles for Drug Design. Enamine. Available at:

-

[3] Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials. Chemical Reviews - ACS Publications. Available at:

-

[5] Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Material safety data sheet (MSDS) for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

Advanced Material Safety & Application Guide: 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

Executive Summary & Structural Causality

In modern drug discovery, functionalized phenylboronic acids are indispensable building blocks for constructing complex biaryl scaffolds via transition-metal-catalyzed cross-coupling. 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid (MW: 183.97 g/mol ) is a highly specialized reagent. Unlike simple boronic acids, this molecule possesses a unique structural triad that dictates both its synthetic utility and its hazard profile:

-

The Boronic Acid Moiety: Serves as the primary reactive site for Suzuki-Miyaura couplings but is prone to dehydration, forming boroxine anhydrides[1].

-

The Ortho-Hydroxymethyl Group: Acts as a hydrogen bond donor/acceptor. Crucially, its proximity to the boronic acid allows for spontaneous intramolecular cyclization to form a benzoxaborole (cyclic hemiboronate) derivative. This equilibrium heavily influences the compound's solubility and reactivity.

-

The Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the boronic acid and increasing its Lewis acidity, which enhances its binding affinity to biological nucleophiles (and thus its toxicity profile).

Physicochemical Profiling

Understanding the physical state of this compound is the first step in establishing a self-validating handling protocol.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Causality / Impact on Workflow |

| Molecular Formula | C₈H₁₀BFO₃ | Dictates stoichiometric calculations. |

| Molecular Weight | 183.97 g/mol | Baseline for monomeric form; must be adjusted if boroxine forms. |

| Appearance | Off-white to white powder[2] | Hygroscopic nature requires inert atmosphere handling. |

| Solubility | Soluble in DMSO, DMF, MeOH[2] | High solubility in polar aprotic solvents facilitates transmetalation. |

| Stability | Air/Moisture Sensitive[3] | Fluctuating hydration states alter the active boron content. |

Mechanistic Toxicology & Hazard Assessment

Standard Material Safety Data Sheets (MSDS) list hazards without explaining the underlying mechanisms. As an application scientist, you must understand why these hazards exist to design effective engineering controls.

-

H315 (Skin Irritation) & H319 (Serious Eye Irritation): Boronic acids are strong Lewis acids that reversibly form covalent complexes with 1,2- and 1,3-cis-diols. When exposed to the skin or ocular mucosa, the compound binds to the glycosylated proteins on cell surfaces, triggering localized inflammation and structural disruption of the lipid bilayer[3][4].

-

H335 (Respiratory Irritation): The fine particulate nature of this powder allows it to easily become airborne. Upon inhalation, the compound rapidly dissolves in the moist mucosal lining of the respiratory tract, leading to acute irritation and coughing[1].

-

H302 (Harmful if Swallowed): Systemic absorption can interfere with carbohydrate metabolism due to the indiscriminate binding of the boronic acid to circulating sugars and glycoproteins[2].

Required PPE & Engineering Controls:

-

Ventilation: Must be handled inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates[1].

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required to prevent dermal cross-linking with skin glycoproteins[4].

Advanced Handling & Structural Equilibria

A critical failure point in workflows utilizing ortho-hydroxymethyl phenylboronic acids is ignoring their dynamic structural equilibria. Depending on ambient moisture, pH, and temperature, the compound exists in a delicate balance between its open monomeric form, an intramolecular cyclic benzoxaborole, and an intermolecular boroxine trimer.

Fig 1: Structural equilibrium between the open boronic acid, cyclic benzoxaborole, and boroxine anhydride.

Storage Protocol: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container[1][5]. If the compound has been exposed to vacuum or heat, assume partial boroxine formation. To self-validate the active boron content before a critical reaction, perform a rapid ¹H-NMR in DMSO-d6 to quantify the ratio of monomer to anhydride.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure maximum yield and safety, the following protocol integrates causality-driven steps and In-Process Controls (IPCs).

Step 1: Reagent Preparation & Stoichiometry Weigh out 1.2 to 1.5 equivalents of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid relative to your aryl halide. Causality: The slight excess compensates for potential protodeboronation (cleavage of the C-B bond) that can occur as a side reaction under basic aqueous conditions.

Step 2: Base Activation Add 2.0 equivalents of Potassium Carbonate (K₂CO₃). Causality: The base coordinates to the empty p-orbital of the boron atom, converting the neutral boronic acid into a negatively charged, tetrahedral boronate complex. This exponentially increases the nucleophilicity of the aryl group, which is strictly required for the transmetalation step.

Step 3: Degassing (Critical Safety & Yield Step) Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solvent mixture with Argon for 15 minutes prior to adding the Palladium catalyst (e.g., Pd(dppf)Cl₂). Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle and generating hazardous reactive oxygen species.

Step 4: Reaction Execution & IPC Validation Heat the reaction to 80°C under Argon. After 2 hours, execute an In-Process Control (IPC) by withdrawing a 10 µL aliquot, diluting it in acetonitrile, and analyzing via LC-MS. Causality: A self-validating workflow never relies on arbitrary timeframes. The LC-MS will confirm the disappearance of the aryl halide and the formation of the biaryl product, preventing unnecessary prolonged heating which degrades the product.

Step 5: Quenching & Workup Once validated, cool to room temperature and quench with water. Extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Fig 2: Self-validating Suzuki-Miyaura catalytic cycle utilizing the fluorinated boronic acid.

References

-

Sigma-Aldrich. "3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid".

-

ThermoFisher Scientific. "Phenylboronic acid - SAFETY DATA SHEET". 2

-

Fisher Scientific. "SAFETY DATA SHEET: Phenylboronic acid pinacol ester". 3

-

Sigma-Aldrich. "SAFETY DATA SHEET: 4-Fluorophenylboronic acid".

-

Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 4-Fluorophenylboronic Acid". 4

-

ChemicalBook. "3-Amino-4-fluorophenylboronic acid, pinacol ester - Safety Data Sheet". 1

-

ChemicalBook. "Phenylboronic acid - Safety Data Sheet". 5

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental principles of boronic acid chemistry with predictive insights into the behavior of this specific, highly functionalized molecule. We will explore the intrinsic factors governing its stability, potential degradation pathways, and robust analytical methodologies for its characterization. This guide is intended to equip researchers with the necessary knowledge to effectively handle, store, and utilize this reagent, ensuring the integrity and reproducibility of their experimental outcomes.

Introduction: The Role of Substituted Phenylboronic Acids in Modern Chemistry

Phenylboronic acids and their derivatives are indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations, including Chan-Lam amination and Liebeskind-Srogl coupling, making them foundational components in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] The stability of these reagents is of paramount importance, as their degradation can lead to diminished reaction yields, formation of impurities, and challenges in purification.

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a trifunctionalized reagent whose stability is dictated by a delicate interplay of electronic and steric effects imparted by its substituents. Understanding these influences is critical for its effective application.

Fundamental Principles of Boronic Acid Stability

The stability of any boronic acid is primarily influenced by its susceptibility to several key degradation pathways. The general stability of boronic acids is influenced by parameters such as storage temperature, exposure to moisture and air, and pH.[3]

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation pathways. For long-term storage, refrigeration (2-8 °C) is recommended.[4]

-

Moisture: Boronic acids are sensitive to moisture and can be hydrolyzed. It is crucial to store them in a dry environment.[4][5]

-

Air/Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[3][4]

-

pH: Boronic acids are generally most stable at neutral pH. Both acidic and basic conditions can catalyze protodeboronation and other degradation reactions.[3]

Common Degradation Pathways

There are three primary degradation pathways for phenylboronic acids:

-

Oxidative Deboronation: This process involves the cleavage of the carbon-boron bond by an oxidizing agent, leading to the formation of a phenol and boric acid.[6][7] This is a significant deactivation pathway for many boronic acid-containing compounds.[7]

-

Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. This is a common cause of reduced yield in cross-coupling reactions.

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[8][9] This process is often reversible in the presence of water.[8] While not strictly a degradation in all cases, it can complicate stoichiometry and reaction kinetics.[10][11]

Predicted Stability Profile of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

The unique substitution pattern of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid introduces specific electronic and steric factors that are predicted to influence its stability.

Influence of Substituents

The presence and position of substituents on the phenyl ring have a significant impact on the electron density of the boron atom, which in turn affects the stability of the boronic acid.[12]

-

3-Fluoro Group (Electron-Withdrawing): The fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect. This is expected to increase the Lewis acidity of the boron atom, potentially influencing its reactivity and stability.[12]

-

5-Methyl Group (Electron-Donating): The methyl group at the meta position is weakly electron-donating, which can slightly counteract the effect of the fluoro group.

-

2-Hydroxymethyl Group (Potential for Intramolecular Interactions): The ortho-hydroxymethyl group is a key feature of this molecule. The proximity of the hydroxyl group to the boronic acid moiety allows for the potential of intramolecular hydrogen bonding or even the formation of a five-membered ring structure through coordination with the boron atom. This intramolecular interaction can significantly stabilize the boronic acid by reducing the accessibility of the empty p-orbital on the boron atom to external reagents, thereby hindering degradation pathways like oxidation.

Predicted Degradation Behavior

Based on the substituent effects, we can predict the following stability characteristics for 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid:

-

Enhanced Stability to Oxidation: The intramolecular interaction from the ortho-hydroxymethyl group is expected to provide significant protection against oxidative deboronation.

-

Susceptibility to Boroxine Formation: In the solid state and under anhydrous conditions, the molecule is still expected to be susceptible to boroxine formation. The presence of varying amounts of the corresponding anhydride is common in commercially available arylboronic acids.[13]

-

Thermal Decomposition: At elevated temperatures, thermal decomposition is a possibility. For a related compound, 5-(hydroxymethyl)-2-furaldehyde, thermal decomposition leads to the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[14] While the aromatic ring in our target molecule is more stable, decomposition of the hydroxymethyl group could be a potential pathway at high temperatures.

Recommended Storage and Handling

To maintain the integrity of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions.[4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the carbon-boron bond.[4] |

| Moisture | Store in a tightly sealed container in a dry place | Prevents hydrolysis to the boronic acid and potential clumping.[4] |

| Handling | Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. | Standard safety precautions for handling chemical reagents.[4] |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the thermodynamic stability of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid requires a multi-pronged analytical approach.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

A stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products over time under various stress conditions.

-

Objective: To develop a robust HPLC method to separate 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid from potential degradants.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. For boronate esters that are prone to hydrolysis, a mobile phase without a pH modifier might minimize on-column degradation.[3][15]

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to stress conditions (e.g., elevated temperature, different pH values, exposure to an oxidizing agent like hydrogen peroxide).

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR are powerful tools for qualitatively and semi-quantitatively monitoring the degradation of boronic acids and identifying the structures of the degradation products.[3]

-

Objective: To identify the chemical structures of any degradation products formed under stress conditions.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).

-

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire initial ¹H and ¹¹B NMR spectra to serve as a baseline.

-

Subject the NMR tube to the desired stress condition (e.g., heating, addition of D₂O, or an oxidizing agent).

-

Acquire spectra at regular intervals to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals. The formation of boroxines can be observed by changes in the ¹¹B NMR chemical shifts.

-

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the solid material.

-

Objective: To determine the decomposition temperature and identify any thermal events such as dehydration or melting.

-

Instrumentation: A TGA and a DSC instrument.

-

Procedure:

-

Place a small, accurately weighed sample of the boronic acid into the instrument pan.

-

Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

TGA will measure the mass loss as a function of temperature, which can indicate dehydration (boroxine formation) or decomposition.

-

DSC will measure the heat flow to or from the sample, revealing melting points, phase transitions, and decomposition exotherms or endotherms. A two-step acid-base equilibrium and dehydration with the formation of boroxine has been observed for other phenylboronic acids.[16]

-

Conclusion

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a valuable synthetic building block whose stability is governed by a combination of electronic and steric factors. The presence of an ortho-hydroxymethyl group is predicted to confer enhanced stability against oxidative degradation through intramolecular interactions. However, like other boronic acids, it remains susceptible to boroxine formation and requires careful handling and storage to ensure its integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the stability of this and other functionalized boronic acids, thereby ensuring the reliability and success of their synthetic endeavors.

References

- D'Andola, C., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4878–4888.

-

D'Andola, C., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Retrieved from [Link]

- Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765.

-

Zarzeczanska, D., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Retrieved from [Link]

-

Echo Chemicals. (2025, July 16). How to Store Boric Acid. Echo Chemicals. Retrieved from [Link]

- D'Andola, C., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4878–4888.

-

D'Andola, C., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Wikipedia. Retrieved from [Link]

- Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Journal of Synthetic Organic Chemistry, Japan, 71(9), 925–934.

-

Klimovič, J., et al. (2015). Thermodynamic and structural study of complexation of phenylboronic acid with salicylhydroxamic acid and related ligands: boronate complexes of salicylhydroxamic acid and related ligands. ResearchGate. Retrieved from [Link]

-

Di Giovannantonio, M., et al. (2013). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. borax.com. Retrieved from [Link]

-

Tokunaga, Y. (2010). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Retrieved from [Link]

- Patterson, A. W., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

- Patterson, A. W., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.

- Bull, J. A., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(28), 16288–16295.

- Powers, A. S., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15008–15017.

- Wolska, J., et al. (2021). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 13(21), 3749.

- Di, L., et al. (2006). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 19(4), 575–582.

- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441.

- Gravel, M., et al. (2001). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 66(24), 7784–7792.

- Li, Y., et al. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 3189.

- Wozniak, A. A., et al. (2019).

- Al-Saqat, H., et al. (2025). Microhydration of phenylboronic acid and its hydration free energy. Scientific Reports, 15(1), 17873.

- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

- Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736.

- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development.

-

Sigma-Aldrich. (n.d.). 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid. Sigma-Aldrich. Retrieved from [Link]

- Liu, Y., et al. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 30(7), 1629.

-

Nikolov, Z. L., & Yaylayan, V. A. (2011). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. laballey.com [laballey.com]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 3-Fluoro-5-methylphenylboronic Acid | 850593-06-5 | TCI AMERICA [tcichemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the most scientifically sound and practical synthetic routes, with a primary focus on a multi-step synthesis commencing from a commercially available precursor. This guide will offer detailed, step-by-step experimental protocols, an analysis of the underlying chemical principles, and a discussion of alternative synthetic strategies. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to efficiently synthesize this important compound.

Introduction: The Significance of 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic Acid

Substituted phenylboronic acids are of paramount importance in organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of carbon-carbon bonds to assemble complex molecular architectures. The title compound, 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid, possesses a unique combination of functional groups that make it a highly desirable building block for several reasons:

-

Fluorine Substitution: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins.

-

Ortho-Hydroxymethyl Group: This functionality provides a handle for further chemical transformations, allowing for the introduction of diverse substituents or the formation of cyclic structures. It can also participate in hydrogen bonding interactions with biological targets.

-

Methyl Group: The methyl substituent provides steric bulk and can influence the overall conformation of the molecule.

-

Boronic Acid Moiety: This group is the linchpin for Suzuki-Miyaura coupling and other transition metal-catalyzed reactions, enabling its facile incorporation into a wide array of molecular scaffolds.

Given these features, 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid serves as a critical intermediate in the synthesis of a variety of biologically active compounds.

The Primary Synthetic Pathway: A Step-by-Step Guide

The most logical and efficient synthetic route to 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid involves a multi-step process starting from the commercially available precursor, 2-bromo-6-fluoro-4-methylbenzaldehyde . This pathway is advantageous due to the ready availability of the starting material and the well-established nature of the chemical transformations involved.

The overall synthetic strategy is depicted in the workflow diagram below:

Electronic and steric effects in 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

An In-depth Technical Guide: Electronic and Steric Effects in 3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid

Executive Summary

3-Fluoro-2-(hydroxymethyl)-5-methylphenylboronic acid is a highly functionalized building block of significant interest to the pharmaceutical and agrochemical industries. Its utility stems from a complex interplay of electronic and steric effects imparted by its unique substitution pattern. This guide provides an in-depth analysis of these effects, dissecting the individual and synergistic contributions of the fluoro, hydroxymethyl, and methyl groups on the reactivity and properties of the boronic acid moiety. By understanding these core principles, researchers can better predict the molecule's behavior in synthetic transformations, particularly the Suzuki-Miyaura cross-coupling reaction, and leverage its distinct characteristics for the rational design of novel chemical entities.